PF-3758309 - 898044-15-0

PF-3758309

Catalog Number: EVT-287902
CAS Number: 898044-15-0
Molecular Formula: C25H30N8OS
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-3758309 is a potent, orally bioavailable, small molecule inhibitor of p21-activated kinase 4 (PAK4) with potential antineoplastic activity. [] It is classified as a pyrrolopyrazole, an ATP-competitive inhibitor, specifically targeting PAK4. [] PAKs are serine/threonine kinases acting downstream of Rho-family GTPases and are linked to steps in both cancer initiation and progression. [] PF-3758309 plays a crucial role in scientific research, particularly in studying the role of PAK4 in cancer development, progression, and potential therapeutic strategies for various cancer types. [, ]

Molecular Structure Analysis

The molecular structure of PF-3758309 has been analyzed through crystallographic characterization, particularly in its complex with PAK4. [] This analysis has defined the determinants of its potency and kinase selectivity. Further detailed structural analysis, including bond lengths, bond angles, and other relevant parameters, requires access to specific structural data from crystallographic studies.

Mechanism of Action

PF-3758309 acts as an ATP-competitive inhibitor, specifically targeting the kinase domain of PAK4. [] It demonstrates high binding affinity for PAK4 with a Kd of 2.7 nM. [] By binding to PAK4, PF-3758309 prevents the phosphorylation of PAK4 substrates, thereby inhibiting its downstream signaling pathways. [] One well-characterized substrate is GEF-H1, whose phosphorylation is inhibited by PF-3758309 with an IC50 of 1.3 nM. [] Inhibition of PAK4 by PF-3758309 disrupts various cellular processes such as cell survival, motility, proliferation, transcription, and translation. [, , ] PF-3758309 also influences other pathways like p53 signaling, apoptosis, cytoskeletal organization, and cell cycle regulation. []

Applications

A. Cancer Research

  • Pancreatic Cancer: PF-3758309 demonstrated efficacy in suppressing pancreatic ductal adenocarcinoma (PDA) growth, particularly in combination with chemotherapeutic agents like gemcitabine. [, , ] It exhibited comparable efficacy to the combination of gemcitabine and abraxane, offering a potential targeted therapy option. []
  • Colorectal Cancer: Studies showed that PF-3758309 efficacy is influenced by the expression of tumor P-glycoprotein (P-gp). [, ] Inhibition of P-gp enhanced the sensitivity of resistant cells to PF-3758309. [, ] The epithelial-mesenchymal transition (EMT) phenotype also played a role in determining the sensitivity of colorectal cancer cells to PF-3758309. [, ]
  • Neuroblastoma: PF-3758309 effectively inhibited neuroblastoma cell proliferation by inducing cell cycle arrest and apoptosis. [] It modulated the expression of genes involved in cell cycle regulation and apoptosis, including CDKN1A, BAD, BAK1, Bcl-2, and Bax. []
  • Myxofibrosarcoma: PF-3758309 suppressed tumor growth and angiogenesis in Myxofibrosarcoma, driven by PAK1 overexpression. [] It disrupted the PAK1/STAT5B/CSF2 regulatory axis, highlighting its potential as a therapeutic agent. []
  • Gastric Cancer: PF-3758309, in combination with cisplatin, effectively overcame cisplatin resistance in gastric cancer cells. [, ] It suppressed MEK/ERK and PI3K/Akt signaling pathways, demonstrating its role in reversing drug resistance. [, ]
  • Melanoma: PF-3758309 attenuated MAPK signaling and modulated the proliferation and migration of BRAF wild-type melanoma cells. [] It showed therapeutic potential in BRAF wild-type melanoma by decreasing tumor growth and MAPK pathway activation. []
  • T-cell Lymphoblastic Lymphoma: PF-3758309 demonstrated anti-tumor activity in T-cell lymphoblastic lymphoma. [, ] It suppressed proliferation and enhanced chemosensitivity to doxorubicin. []
  • Rhabdomyosarcoma: PF-3758309 exhibited significant antitumor and antimetastatic potential in rhabdomyosarcoma models. [] It inhibited RAS-GTPase, Hedgehog, and Notch pathways, highlighting its therapeutic potential in high-risk rhabdomyosarcoma. []

B. Other Research Areas

  • HIV-1 Latency Reversal: PF-3758309 was found to be a potent inhibitor of HIV-1 latency reversal, acting through the down-regulation of the NF-κB signaling pathway. [] It demonstrated potential as part of “block and lock” therapeutic strategies for HIV-1 infection. []
  • Cosmetics: A mixed composition of sulforaphane and PF-3758309 showed potential for antioxidant and skin-whitening effects. [, ] Clinical studies indicated its safety and effectiveness in suppressing melanin deposition. []

Properties

CAS Number

898044-15-0

Product Name

PF-3758309

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C25H30N8OS

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1

InChI Key

AYCPARAPKDAOEN-LJQANCHMSA-N

SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

PF-03758309; PF03758309; PF 03758309; PF-3758309; PF-3758309; PF3758309; PF 3758309.

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2

Isomeric SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.